[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid
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Overview
Description
[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spirocyclic framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-Dioxa-8-azaspiro[4.5]decane, can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride.
Pyrimidine Ring Formation: The spirocyclic intermediate is then reacted with a pyrimidine derivative under specific conditions to form the desired pyrimidinyl-spirocyclic compound.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the boronic acid group.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of [2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-YL)pyrimidin-5-YL]boronic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related spirocyclic compound used in similar applications.
4-Piperidone ethylene acetal: Another spirocyclic compound with distinct chemical properties.
Uniqueness
[2-(1,4-Dioxa-8-azaspiro[4
Properties
Molecular Formula |
C11H16BN3O4 |
---|---|
Molecular Weight |
265.08 g/mol |
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H16BN3O4/c16-12(17)9-7-13-10(14-8-9)15-3-1-11(2-4-15)18-5-6-19-11/h7-8,16-17H,1-6H2 |
InChI Key |
WDHBOMFMWJHPSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC3(CC2)OCCO3)(O)O |
Origin of Product |
United States |
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